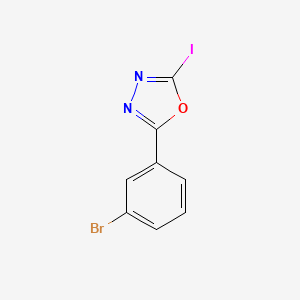
Benzyl (3-hydroxypropyl)(isopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (3-hydroxypropyl)(isopropyl)carbamate is a chemical compound with the molecular formula C11H15NO3. It is also known by its IUPAC name, benzyl N-(3-hydroxypropyl)carbamate. This compound is characterized by the presence of a benzyl group, a hydroxypropyl group, and an isopropyl carbamate moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3-hydroxypropyl)(isopropyl)carbamate typically involves the reaction of benzyl chloroformate with 3-hydroxypropylamine under basic conditions. The reaction proceeds as follows:
Reactants: Benzyl chloroformate and 3-hydroxypropylamine.
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Base: Triethylamine or sodium hydroxide.
Temperature: Room temperature to 40°C.
Reaction Time: 2-4 hours.
The reaction yields this compound as the primary product, which can be purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
Benzyl (3-hydroxypropyl)(isopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Benzyl (3-oxopropyl)(isopropyl)carbamate.
Reduction: Benzyl (3-hydroxypropyl)amine.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
科学的研究の応用
Benzyl (3-hydroxypropyl)(isopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbamates.
Medicine: Investigated for its potential use as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and polymers.
作用機序
The mechanism of action of benzyl (3-hydroxypropyl)(isopropyl)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a reversible inhibitor of enzymes that catalyze the hydrolysis of carbamates. The compound binds to the active site of the enzyme, forming a stable carbamate-enzyme complex, which prevents the enzyme from catalyzing its natural substrate.
類似化合物との比較
Similar Compounds
Benzyl N-(2-hydroxyethyl)carbamate: Similar structure but with a 2-hydroxyethyl group instead of a 3-hydroxypropyl group.
Benzyl N-(3-hydroxypropyl)carbamate: Similar structure but without the isopropyl group.
Isopropyl N-(3-hydroxypropyl)carbamate: Similar structure but with an isopropyl group instead of a benzyl group.
Uniqueness
Benzyl (3-hydroxypropyl)(isopropyl)carbamate is unique due to the presence of both benzyl and isopropyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in organic synthesis and scientific research.
特性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
benzyl N-(3-hydroxypropyl)-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C14H21NO3/c1-12(2)15(9-6-10-16)14(17)18-11-13-7-4-3-5-8-13/h3-5,7-8,12,16H,6,9-11H2,1-2H3 |
InChIキー |
BYMUVFKAUWOXRM-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CCCO)C(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




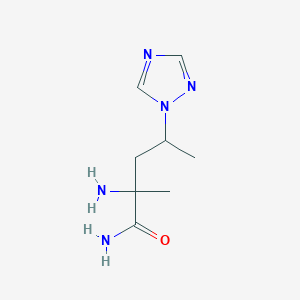

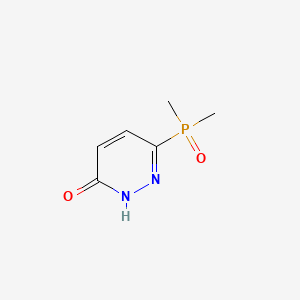
![rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13484134.png)
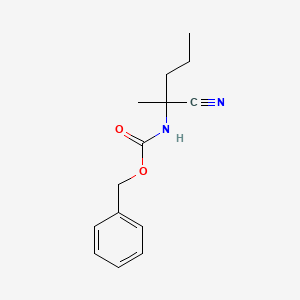
![4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13484154.png)
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13484163.png)
![Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate](/img/structure/B13484167.png)
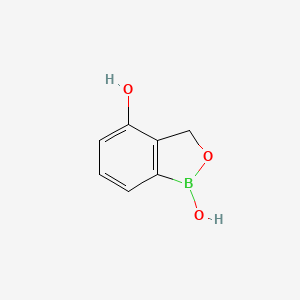
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B13484170.png)
![Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484171.png)
